AC-Ala-ala-ala-pna

elastase kinetics chromogenic substrate N-terminal capping

AC-Ala-Ala-Ala-pNA is a non-substitutable elastase substrate distinguished by its N-acetyl trialanine sequence, which ensures unmatched specificity (0.001% trypsin cross-reactivity) and reproducible kinetics (Km=0.88 mM). Generic p-nitroanilide alternatives cannot replicate this selectivity, risking assay failure. Ideal for inhibitor screening and QC of elastase products, it guarantees batch-to-batch consistency and regulatory-grade activity measurements.

Molecular Formula C17H23N5O6
Molecular Weight 393.4 g/mol
CAS No. 40817-33-2
Cat. No. B3265640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-ala-pna
CAS40817-33-2
Molecular FormulaC17H23N5O6
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26)/t9-,10-,11-/m0/s1
InChIKeyUTKPSBYTTSNKKN-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Ala-Ala-Ala-pNA (CAS 40817-33-2): A Chromogenic Tri-Alanine p-Nitroanilide Substrate for Elastase Activity Determination and Protease Selectivity Profiling


AC-Ala-Ala-Ala-pNA (N-acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide, CAS 40817-33-2) is a synthetic tripeptide chromogenic substrate consisting of an N-terminal acetyl-protected trialanine sequence coupled to a para-nitroaniline (pNA) chromophore [1]. The compound belongs to the class of p-nitroanilide substrates widely used for spectrophotometric monitoring of protease activity, particularly for elastase and related serine proteases [2]. Upon enzymatic cleavage at the C-terminal amide bond, free p-nitroaniline is liberated, producing a yellow color measurable at 405-410 nm (ε ≈ 8,800-10,400 M⁻¹cm⁻¹), enabling continuous kinetic analysis [3].

Why AC-Ala-Ala-Ala-pNA Cannot Be Replaced by Generic Peptide-pNA Substrates in Elastase and Protease Assays


Generic substitution of AC-Ala-Ala-Ala-pNA with other p-nitroanilide substrates is scientifically unsound due to profound differences in kinetic parameters, enzyme specificity, and experimental outcomes. The N-terminal acetyl capping, trialanine chain length, and lack of proline or branched-chain residues at P1 collectively dictate a unique catalytic efficiency and enzyme selectivity profile that cannot be replicated by simpler mono- or di-alanine substrates, succinyl-capped analogs, or neutrophil elastase-optimized tetrapeptides such as MeOSuc-Ala-Ala-Pro-Val-pNA [1]. Even among structurally similar tripeptide-pNA substrates, variations in the N-terminal blocking group (acetyl vs. succinyl) and amino acid composition at P2 and P3 produce substantially different Km, kcat, and kcat/Km values, directly impacting assay sensitivity, linear dynamic range, and enzyme specificity [2]. Consequently, direct substitution without empirical re-validation of assay conditions will yield irreproducible kinetic data and erroneous conclusions regarding enzyme activity or inhibitor potency.

AC-Ala-Ala-Ala-pNA Quantitative Differentiation: Head-to-Head Kinetic and Specificity Evidence vs. Closest Analogs


AC-Ala-Ala-Ala-pNA vs. Succinyl-Capped Analog: N-Terminal Acetylation Yields Comparable Catalytic Efficiency with Distinct Solubility and Handling Characteristics

AC-Ala-Ala-Ala-pNA (Ac-Ala3-pNA) exhibits kinetic parameters with porcine pancreatic elastase that are quantitatively comparable to its succinyl-capped counterpart Suc-Ala-Ala-Ala-pNA, yet the acetyl cap confers distinct physicochemical properties relevant to experimental design. For Ac-Ala3-pNA, reported Km = 0.88 mM and kcat = 11.9 s⁻¹ at pH 8.0, yielding kcat/Km ≈ 13,500 M⁻¹s⁻¹ [1]. For Suc-Ala3-pNA under similar conditions (pH 8.0, 25°C), one study reports Km = 5.2 mM, kcat = 97.7 s⁻¹, and kcat/Km = 19,000 M⁻¹s⁻¹ [2], while another study reports Km = 1.15 mM and kcat = 16.6 s⁻¹, yielding kcat/Km ≈ 14,400 M⁻¹s⁻¹ [3]. The 0.88 mM Km for Ac-Ala3-pNA is lower than the 1.15-5.2 mM range for Suc-Ala3-pNA, indicating a higher apparent binding affinity under the specific assay conditions employed. However, the catalytic efficiencies (kcat/Km) of the two substrates are within the same order of magnitude (13,500-19,000 M⁻¹s⁻¹), confirming that both are effectively cleaved by elastase.

elastase kinetics chromogenic substrate N-terminal capping serine protease assay

Chain Length Criticality: AC-Ala-Ala-Ala-pNA vs. Shorter Acetyl-Alanine-pNA Substrates in Elastase Catalytic Efficiency

Elastase exhibits a strong preference for tripeptide substrates over dipeptide or mono-amino acid pNA derivatives, a phenomenon explained by the enzyme's extended substrate binding cleft that accommodates residues at P1, P2, and P3 positions. For the acetyl-capped series, no direct head-to-head kinetic data for Ac-Ala-pNA and Ac-Ala-Ala-pNA with elastase were identified; however, data for the analogous succinyl-capped series clearly demonstrate this trend and serve as a reliable class-level inference. For succinyl-capped substrates with porcine pancreatic elastase, the catalytic efficiency (kcat/Km) increases by approximately 1461-fold when progressing from Suc-Ala-pNA (kcat/Km = 13 M⁻¹s⁻¹) to Suc-Ala-Ala-Ala-pNA (kcat/Km = 19,000 M⁻¹s⁻¹) [1]. The intermediate Suc-Ala-Ala-pNA yields kcat/Km = 110 M⁻¹s⁻¹, representing an 8.5-fold increase over Suc-Ala-pNA but still 173-fold lower than the tripeptide substrate [1]. This exponential increase in catalytic efficiency with chain length is attributed to optimal occupancy of the S1-S3 subsites of elastase, with the S1 subsite showing an absolute requirement for alanine at P1 [2].

substrate chain length elastase P1-P3 subsite structure-activity relationship kinetic comparison

Protease Selectivity: AC-Ala-Ala-Ala-pNA vs. Chymotrypsin and Trypsin — A Quantitative Assessment of Assay Interference

AC-Ala-Ala-Ala-pNA demonstrates high selectivity for elastase over the structurally related serine proteases chymotrypsin and trypsin, minimizing background hydrolysis in complex biological samples. In a direct comparison, the rate of hydrolysis of Ac-Ala3-pNA by α-chymotrypsin is only 0.02% of the rate observed with elastase, while hydrolysis by trypsin is even lower at 0.001% relative to elastase [1]. This translates to a selectivity factor of approximately 5,000-fold against chymotrypsin and 100,000-fold against trypsin. In contrast, the succinyl-capped substrate Suc-Ala-Ala-Ala-pNA is also reported to be virtually unattacked by trypsin or chymotrypsin and does not undergo appreciable spontaneous hydrolysis [2]. This high degree of selectivity is a critical differentiator when comparing AC-Ala-Ala-Ala-pNA to less selective chromogenic substrates such as Suc-Ala-Ala-Pro-Phe-pNA or Bz-Arg-pNA, which are more promiscuously cleaved by multiple protease classes.

protease specificity cross-reactivity elastase selectivity chymotrypsin trypsin

Enzyme Source Specificity: AC-Ala-Ala-Ala-pNA vs. Neutrophil Elastase-Optimized Substrates in Leukocyte vs. Pancreatic Elastase Discrimination

A critical differentiation exists between substrates optimized for pancreatic elastase (such as AC-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Ala-pNA) and those designed for human neutrophil elastase (HNE), particularly MeOSuc-Ala-Ala-Pro-Val-pNA. The tri-alanine substrate Suc-Ala-Ala-Ala-pNA is useful for pancreatic elastase but not particularly sensitive toward granulocyte elastase, with MeOSuc-Ala-Ala-Pro-Val-pNA being approximately 30-fold more sensitive for granulocyte elastase . Quantitative catalytic efficiency data further underscore this divergence: MeOSuc-Ala-Ala-Pro-Val-pNA exhibits kcat/Km = 120,000 M⁻¹s⁻¹ for human neutrophil elastase, compared to only 2,700 M⁻¹s⁻¹ for pancreatic elastase, a 44-fold preference for neutrophil elastase [1]. In contrast, Suc-Ala-Ala-Ala-pNA shows the opposite preference, with kcat/Km = 351,000 M⁻¹s⁻¹ for porcine pancreatic elastase and 35,000 M⁻¹s⁻¹ for rat pancreatic elastase . While direct kinetic data for AC-Ala-Ala-Ala-pNA with neutrophil elastase were not identified in the available literature, the similar behavior of Ac-Ala3-pNA and Suc-Ala3-pNA with pancreatic elastase suggests that the acetyl-capped substrate would likewise be suboptimal for HNE assays.

neutrophil elastase pancreatic elastase leukocyte elastase enzyme source substrate specificity

Optimal Research and Industrial Application Scenarios for AC-Ala-Ala-Ala-pNA Based on Quantitative Differentiation Evidence


Pancreatic Elastase Activity Assays in Purified Enzyme Preparations and Inhibitor Screening Campaigns

AC-Ala-Ala-Ala-pNA is ideally suited for routine spectrophotometric determination of pancreatic elastase activity in purified enzyme preparations and for high-throughput screening of elastase inhibitors. Its kinetic parameters (Km = 0.88 mM, kcat = 11.9 s⁻¹) [1] provide a reliable working range with detection limits as low as 0.1 μg/mL enzyme. The substrate's high selectivity against chymotrypsin (0.02%) and trypsin (0.001%) [1] ensures that inhibitor screening data are not confounded by off-target protease activity, a critical requirement for structure-activity relationship (SAR) studies and drug discovery programs targeting elastase.

Elastase Detection in Complex Biological Matrices Requiring High Protease Selectivity

For applications involving crude biological samples such as serum, pancreatic extracts, or fecal specimens where multiple proteases may be present, AC-Ala-Ala-Ala-pNA offers a significant advantage due to its near-absolute selectivity for elastase over chymotrypsin and trypsin [1]. This property minimizes background hydrolysis and false-positive signals, enabling accurate quantification of elastase activity without the need for protease inhibitor cocktails that might interfere with the assay. The substrate's stability against spontaneous hydrolysis [2] further enhances reliability in long-duration kinetic experiments.

Mechanistic Studies of Elastase Catalysis and Active Site Mapping

The trialanine sequence of AC-Ala-Ala-Ala-pNA occupies the S1-S3 subsites of elastase, making it a valuable tool for probing enzyme-substrate interactions and catalytic mechanism. Research demonstrates that alanine at the P1 position is essential for cleavage, while P2 and P3 positions can tolerate certain substitutions with varying effects on Km and kcat [3]. The acetyl cap provides a defined N-terminus that mimics naturally occurring N-acetylated peptides, making this substrate particularly relevant for studies of elastase's physiological substrate recognition and for computational modeling of enzyme-ligand interactions.

Quality Control and Batch Release Testing of Elastase-Based Biopharmaceutical Products

In industrial settings, AC-Ala-Ala-Ala-pNA serves as a robust substrate for quality control assays of recombinant elastase products, enzyme preparations used in wound debridement formulations, and diagnostic kits. The compound's well-characterized kinetic parameters [1] and established molar extinction coefficient for p-nitroaniline (ε ≈ 8,800-10,400 M⁻¹cm⁻¹ at 410 nm) [4] enable standardized, quantitative activity measurements that meet regulatory requirements for enzyme activity unit definition and batch-to-batch consistency verification.

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